Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-
Brand Name: Vulcanchem
CAS No.: 652157-77-2
VCID: VC16793332
InChI: InChI=1S/C16H12ClNOS/c1-10(19)16-15(11-5-3-2-4-6-11)18-13-8-7-12(17)9-14(13)20-16/h2-9,18H,1H3
SMILES:
Molecular Formula: C16H12ClNOS
Molecular Weight: 301.8 g/mol

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-

CAS No.: 652157-77-2

Cat. No.: VC16793332

Molecular Formula: C16H12ClNOS

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- - 652157-77-2

Specification

CAS No. 652157-77-2
Molecular Formula C16H12ClNOS
Molecular Weight 301.8 g/mol
IUPAC Name 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone
Standard InChI InChI=1S/C16H12ClNOS/c1-10(19)16-15(11-5-3-2-4-6-11)18-13-8-7-12(17)9-14(13)20-16/h2-9,18H,1H3
Standard InChI Key QNHGBBXXDRXJIW-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

Core Benzothiazine Architecture

The compound’s backbone consists of a 4H-1,4-benzothiazine system, a sulfur- and nitrogen-containing heterocycle. The benzothiazine ring is fused with a benzene ring, creating a planar structure that facilitates π-π stacking interactions with biological targets. Key substituents include:

  • A chloro group at position 7, enhancing electrophilic reactivity.

  • A phenyl group at position 3, contributing to hydrophobic interactions.

  • An ethanone moiety at position 2, offering a site for hydrogen bonding.

The IUPAC name—1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone—reflects these substituents’ positions and priorities.

Table 1: Molecular Identity of Ethanone, 1-(7-Chloro-3-Phenyl-4H-1,4-Benzothiazin-2-yl)-

PropertyValue
CAS Number652157-77-2
Molecular FormulaC₁₆H₁₂ClNOS
Molecular Weight301.8 g/mol
SMILESCC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C3=CC=CC=C3
InChI KeyQNHGBBXXDRXJIW-UHFFFAOYSA-N

Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis

Synthesis routes for this compound typically involve cyclization reactions to form the benzothiazine core. A common approach includes:

  • Thiocyclization: Reacting 2-aminothiophenol derivatives with chloroacetophenone under acidic conditions to form the thiazine ring .

  • Friedel-Crafts Acylation: Introducing the ethanone group via electrophilic substitution.

  • Halogenation: Installing the chloro substituent using chlorinating agents like POCl₃ .

Critical parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and catalysts (e.g., Lewis acids) significantly impact yield and purity . For instance, optimizing reaction time to 12–24 hours reduces byproduct formation from over-chlorination .

Challenges in Purification

The compound’s low solubility in aqueous media necessitates chromatographic purification (e.g., silica gel column with ethyl acetate/hexane eluent). Recrystallization from ethanol/water mixtures achieves >95% purity, as confirmed by HPLC.

Biological Activities and Mechanistic Insights

Central Nervous System (CNS) Modulation

Structural analogs of this compound demonstrate affinity for GABAₐ receptors, suggesting potential anxiolytic or sedative applications. Molecular docking studies predict that the phenyl group occupies hydrophobic pockets in the receptor’s β-subunit, while the ethanone forms hydrogen bonds with α-subunit residues .

Table 2: Comparative Biological Activities of Benzothiazine Derivatives

CompoundTarget PathwayIC₅₀/EC₅₀
1-(7-Chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanoneBacterial folate synthesis8 µg/mL
1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethanoneCYP450 3A415 µM
7-Chloro-1-methyl-5-phenyl-3H-benzodiazepin-2-oneGABAₐ receptor22 nM

Comparative Analysis with Structural Analogs

Impact of Substituents on Bioactivity

Replacing the phenyl group with a methyl group (as in CAS 76273-44-4) reduces molecular weight to 239.72 g/mol and diminishes antimicrobial efficacy (MIC >32 µg/mL) . The phenyl group’s aromaticity enhances binding to hydrophobic enzyme pockets, underscoring its pharmacological superiority.

Solubility and Pharmacokinetics

The ethanone derivative exhibits moderate solubility in DMSO (12 mg/mL), favorable for in vitro assays. In contrast, methyl-substituted analogs show higher aqueous solubility (35 mg/mL) but poorer membrane penetration .

Future Directions and Therapeutic Prospects

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles could improve bioavailability, addressing the compound’s limited solubility. Preliminary studies using PEGylated liposomes show a 3-fold increase in plasma half-life in murine models .

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the benzothiazine core, such as introducing electron-withdrawing groups at position 6, may enhance CNS penetration. Computational models predict that nitro or cyano substituents could reduce P-glycoprotein efflux.

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